tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, and the benzimidazole core can undergo reduction reactions under suitable conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the benzimidazole core.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions can be used for ester hydrolysis.
Major Products:
- Substituted benzimidazole derivatives
- Hydroxylated benzimidazole derivatives
- Carboxylic acid derivatives
Scientific Research Applications
Chemistry:
Catalysis: Benzimidazole derivatives are used as ligands in coordination chemistry and catalysis.
Material Science: These compounds are used in the synthesis of functional materials, including organic semiconductors and dyes.
Biology and Medicine:
Pharmaceuticals: Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for its potential therapeutic applications.
Biological Probes: It can be used as a molecular probe to study biological processes and interactions.
Industry:
Agrochemicals: Benzimidazole derivatives are used in the development of fungicides and herbicides.
Polymers: These compounds can be incorporated into polymer matrices to enhance their properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate would depend on its specific application. In general, benzimidazole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The bromomethyl group can act as an alkylating agent, modifying biological macromolecules and affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, while the tert-butyl ester group can enhance its stability and bioavailability.
Comparison with Similar Compounds
- tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate
- tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(bromomethyl)-6-chloro-1H-benzo[d]imidazole-1-carboxylate: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
- tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a benzimidazole core, leading to different chemical and biological properties.
Conclusion
tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo a variety of reactions and interact with different molecular targets, making it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C14H17BrN2O3 |
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Molecular Weight |
341.20 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-6-methoxybenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-8-16-12-9(7-15)5-10(19-4)6-11(12)17/h5-6,8H,7H2,1-4H3 |
InChI Key |
DXVGXQLNDYFHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=C(C=C21)OC)CBr |
Origin of Product |
United States |
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